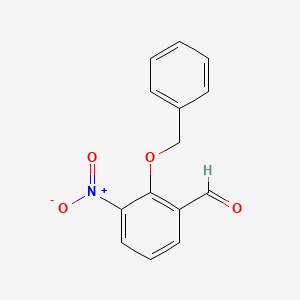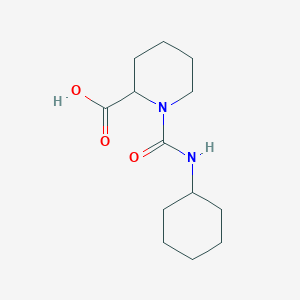![molecular formula C19H21N5S B15356796 2-[3-(3-Piperidin-1-ylpyrazin-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B15356796.png)
2-[3-(3-Piperidin-1-ylpyrazin-2-yl)azetidin-1-yl]-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(3-Piperidin-1-ylpyrazin-2-yl)azetidin-1-yl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole core linked to an azetidine ring, which is further connected to a pyrazine ring substituted with a piperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Piperidin-1-ylpyrazin-2-yl)azetidin-1-yl]-1,3-benzothiazole typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:
Formation of the Benzothiazole Core: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Synthesis of the Azetidine Ring: Azetidine can be synthesized through the cyclization of β-amino alcohols or by the reduction of azetidinones.
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of 1,2-diamines with α-haloketones.
Coupling Reactions: The final compound is obtained by coupling the benzothiazole core with the azetidine and pyrazine rings. This step often involves the use of palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes:
Catalyst Optimization: Using efficient and reusable catalysts to minimize costs.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and azetidine rings.
Reduction: Reduction reactions can be performed on the pyrazine ring to modify its electronic properties.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the benzothiazole and pyrazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Oxidized derivatives of the piperidine and azetidine rings.
Reduction Products: Reduced pyrazine derivatives.
Substitution Products: Various substituted benzothiazole and pyrazine derivatives.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its ability to interact with active sites.
Receptor Binding: May bind to specific receptors, influencing biological pathways.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science:
Agriculture: Possible use as a pesticide or herbicide due to its biological activity.
Mécanisme D'action
The mechanism of action of 2-[3-(3-Piperidin-1-ylpyrazin-2-yl)azetidin-1
Propriétés
Formule moléculaire |
C19H21N5S |
|---|---|
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
2-[3-(3-piperidin-1-ylpyrazin-2-yl)azetidin-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C19H21N5S/c1-4-10-23(11-5-1)18-17(20-8-9-21-18)14-12-24(13-14)19-22-15-6-2-3-7-16(15)25-19/h2-3,6-9,14H,1,4-5,10-13H2 |
Clé InChI |
LGCQZOJIBUXLTG-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=NC=CN=C2C3CN(C3)C4=NC5=CC=CC=C5S4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


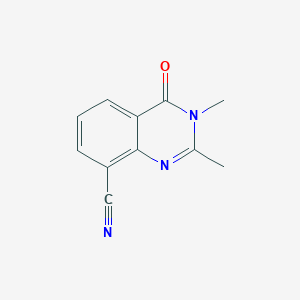
![N-[5-(6-chloro-5-nitropyridin-3-yl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B15356724.png)
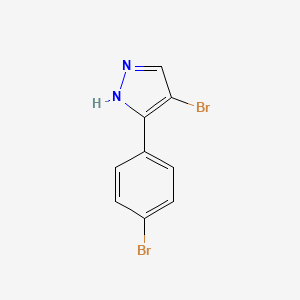
![N-[2-amino-2-(2-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B15356735.png)
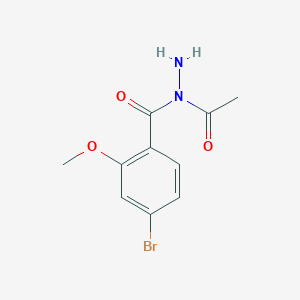
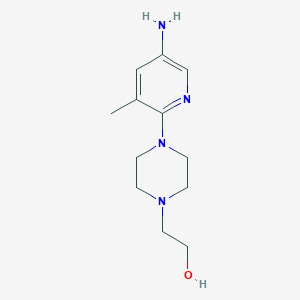

![Ethyl 3-[(4-bromophenyl)methyl]piperidine-3-carboxylate](/img/structure/B15356759.png)
![Imidazo[1,2-a]pyridin-2-amine,5-(phenylthio)-](/img/structure/B15356765.png)
![N-[4-(2-aminoethyl)phenyl]-2-phenylethanesulfonamide](/img/structure/B15356776.png)
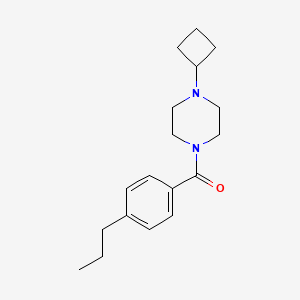
![6-Chloro-[2,4']bipyridinyl-4-carboxylic acid tert-butylamide](/img/structure/B15356789.png)
